
(4,6-Dichloropyrimidin-2-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Dichloropyrimidin-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H3Cl3N2O2S. It is known for its use in various chemical reactions and applications in scientific research. The compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a methanesulfonyl chloride group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloropyrimidin-2-yl)methanesulfonyl chloride typically involves the reaction of 4,6-dichloropyrimidine with methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include bases such as triethylamine or pyridine, which act as catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dichloropyrimidin-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, bases such as potassium carbonate for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired product and include parameters such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions with amines yield N-substituted pyrimidines, while coupling reactions produce biaryl compounds.
Scientific Research Applications
(4,6-Dichloropyrimidin-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It is employed in the development of pharmaceutical compounds and as an intermediate in the synthesis of drugs.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4,6-Dichloropyrimidin-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The chlorine atoms on the pyrimidine ring can also participate in substitution reactions, further expanding the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: A precursor to (4,6-Dichloropyrimidin-2-yl)methanesulfonyl chloride, used in similar reactions.
2,4-Dichloropyrimidine: Another chlorinated pyrimidine with different substitution patterns and reactivity.
Methanesulfonyl Chloride: A reagent used in the synthesis of sulfonyl compounds, similar in reactivity to the methanesulfonyl chloride group in this compound.
Uniqueness
This compound is unique due to the combination of its pyrimidine ring and methanesulfonyl chloride group, which provides a versatile platform for various chemical reactions. Its dual reactivity towards nucleophiles and electrophiles makes it a valuable compound in synthetic chemistry and scientific research.
Properties
Molecular Formula |
C5H3Cl3N2O2S |
|---|---|
Molecular Weight |
261.5 g/mol |
IUPAC Name |
(4,6-dichloropyrimidin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H3Cl3N2O2S/c6-3-1-4(7)10-5(9-3)2-13(8,11)12/h1H,2H2 |
InChI Key |
DLFOXEGQVFDFTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)CS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2,3]thiadiazine-6-carbohydrazide 1,1-dioxide](/img/structure/B13061145.png)
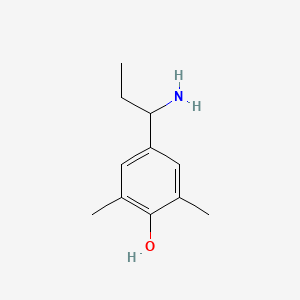

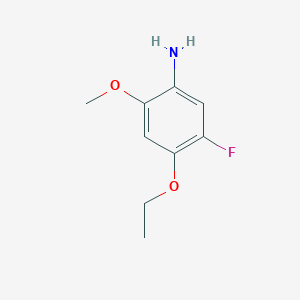
![(2S)-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B13061161.png)
![2-Fluoro-5-azaspiro[3.4]octane](/img/structure/B13061171.png)
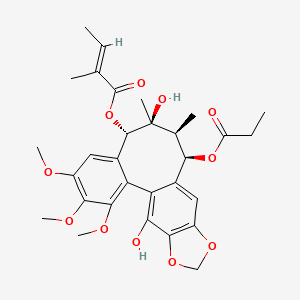
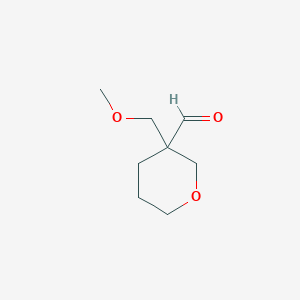

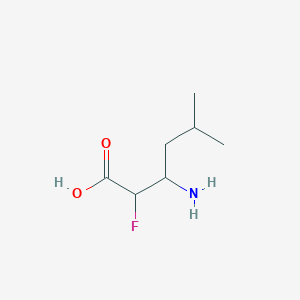
![1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole](/img/structure/B13061217.png)

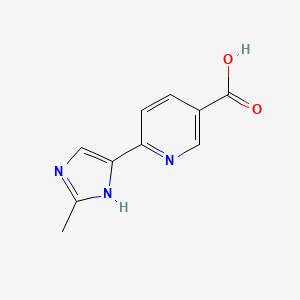
![Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B13061234.png)
